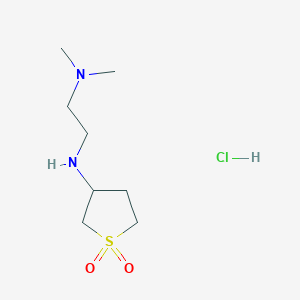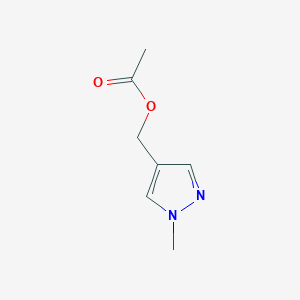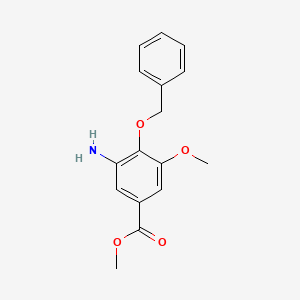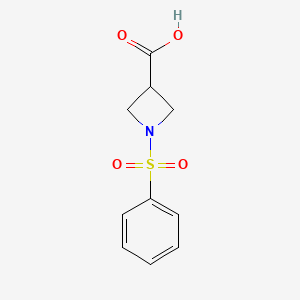
N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylethane-1,2-diamine hydrochloride
Overview
Description
N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylethane-1,2-diamine hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2S and its molecular weight is 242.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylethane-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylethane-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research where it serves as a reagent for protein characterization and identification . Its unique chemical structure allows for selective binding to certain protein motifs, which can be useful in mass spectrometry-based proteomic analysis.
Biochemical Synthesis
Researchers employ this compound in the synthesis of bioactive molecules. It acts as a precursor in the formation of complex biochemicals that have potential therapeutic applications .
Drug Design and Development
The compound’s ability to interact with various biological targets makes it valuable in the drug design and development process. It can be used to create analogs and derivatives that may lead to new medications .
Catalysis
In the field of catalysis, this compound can act as a ligand to form catalyst complexes. These complexes can accelerate chemical reactions, which is beneficial in industrial processes and synthetic chemistry .
Fungicide Research
Due to its structural similarity with certain dithiocarbamates, it has potential applications in fungicide research. It could be used to develop new fungicides with selective action against specific fungal pathogens .
Antioxidant Properties
The compound is being studied for its antioxidant properties. It could be used to protect biological tissues from oxidative stress, which is linked to various diseases .
Material Science
In material science, this compound could be used to modify the surface properties of materials. This can enhance material performance in various applications, such as coatings and nanotechnology .
Environmental Science
Lastly, the compound’s reactivity with pollutants makes it a candidate for environmental cleanup applications. It could be used in processes designed to remove or neutralize hazardous substances .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)5-4-9-8-3-6-13(11,12)7-8;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYQLFMWPMCLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCS(=O)(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylethane-1,2-diamine hydrochloride | |
CAS RN |
307519-76-2 | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(tetrahydro-1,1-dioxido-3-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307519-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)



